Diphenyl N-(4-anilinophenyl)phosphoramidate
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Overview
Description
Diphenyl N-(4-anilinophenyl)phosphoramidate is a member of the phosphoramidate family, which are organophosphorus compounds characterized by the presence of a P-N bond. These compounds are of significant interest due to their wide range of applications in various fields such as medicine, agriculture, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl N-(4-anilinophenyl)phosphoramidate can be synthesized through the reaction of diphenyl phosphoryl chloride with 4-anilinophenylamine in the presence of a base such as 1,4-dimethylpiperazine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyl N-(4-anilinophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into phosphoramidate amines.
Substitution: The P-N bond can be substituted with other nucleophiles to form different phosphoramidate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphoramidate amines, and various substituted phosphoramidate derivatives .
Scientific Research Applications
Diphenyl N-(4-anilinophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for protein interactions.
Industry: The compound is used in the production of flame retardants, insecticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of diphenyl N-(4-anilinophenyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The P-N bond plays a crucial role in these interactions, as it is involved in the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl N-phenylphosphoramidate
- Diphenyl N,N-diphenylphosphoramidate
- Phosphoarginine
- Phosphocreatine
Uniqueness
Diphenyl N-(4-anilinophenyl)phosphoramidate is unique due to its specific structure, which includes an anilinophenyl group. This structural feature imparts distinct chemical and biological properties to the compound, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
86041-81-8 |
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Molecular Formula |
C24H21N2O3P |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-N-diphenoxyphosphoryl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C24H21N2O3P/c27-30(28-23-12-6-2-7-13-23,29-24-14-8-3-9-15-24)26-22-18-16-21(17-19-22)25-20-10-4-1-5-11-20/h1-19,25H,(H,26,27) |
InChI Key |
XQMSREWWURGQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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